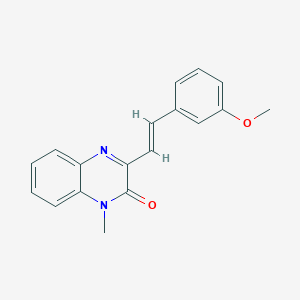
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the methoxystyryl group in its structure enhances its potential for various pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzaldehyde with 1-methylquinoxalin-2(1H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the styryl group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)styryl-1-methylquinoxalin-2(1H)-one.
Reduction: Formation of 3-(3-methoxyphenylethyl)-1-methylquinoxalin-2(1H)-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promising anticancer activity by inhibiting the proliferation of cancer cells.
Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to tubulin, inhibiting microtubule assembly and disrupting cell division.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB signaling pathway.
相似化合物的比较
Similar Compounds
(E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one: Similar structure with a benzyl group instead of a methyl group.
(E)-2-(3-methoxystyryl)-1-(2-pyridyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a quinoxaline ring.
Uniqueness
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern and the presence of both methoxystyryl and quinoxaline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
3-[(E)-2-(3-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20-17-9-4-3-8-15(17)19-16(18(20)21)11-10-13-6-5-7-14(12-13)22-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVNJWZYZSABM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
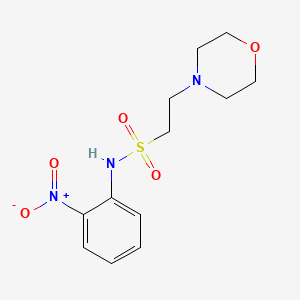
![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)
![2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2765021.png)
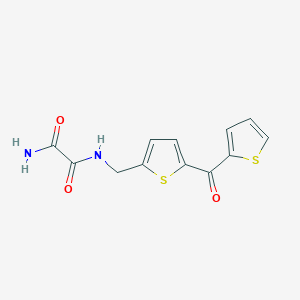
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2765024.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765025.png)
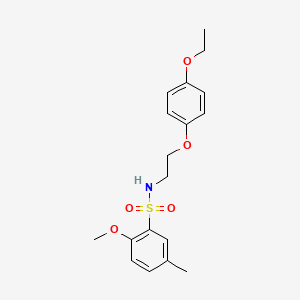
![N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide](/img/structure/B2765028.png)
![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)
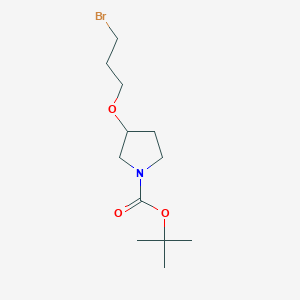
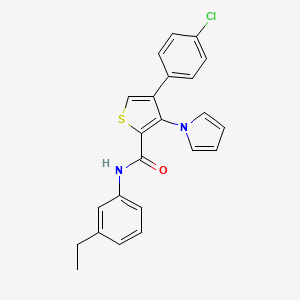
![3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B2765036.png)
